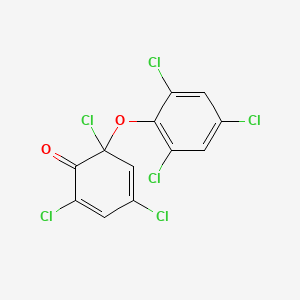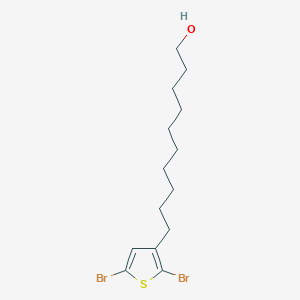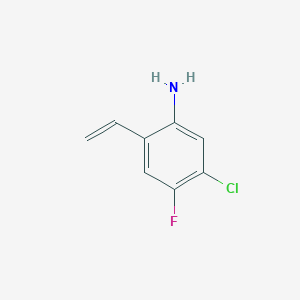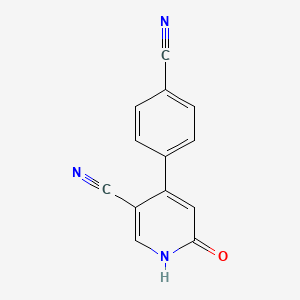
2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one is a chlorinated organic compound known for its unique chemical structure and properties. It is a derivative of phenol and is characterized by the presence of multiple chlorine atoms, which contribute to its reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one typically involves the reaction of 2,4,6-trichlorophenol with appropriate reagents under controlled conditions. One common method includes the reaction of 2,4,6-trichlorophenol with dihalogenated compounds in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures, often around 80°C, with continuous stirring and refluxing to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to maximize yield and purity. The use of solvents like toluene and the application of catalysts can enhance the efficiency of the reaction. Post-reaction, the product is typically purified through processes such as recrystallization or distillation to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine atoms, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water and a catalyst, the compound can undergo hydrolysis to form phenolic derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various chlorinated phenols and their derivatives, which have applications in different chemical processes and industries .
Applications De Recherche Scientifique
2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Mécanisme D'action
The mechanism of action of 2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes and lead to the compound’s antimicrobial and pesticidal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichlorophenol: A precursor to the compound, known for its use in the production of pesticides and disinfectants.
2,4,6-Trichloroanisole: Known for causing cork taint in wines, it is structurally similar but has different applications.
1,3,5-Trichloro-2-hydroxybenzene: Another chlorinated phenol with similar reactivity but different uses in chemical synthesis.
Uniqueness
2,4,6-Trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one is unique due to its dual phenolic and chlorinated structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
574003-32-0 |
|---|---|
Formule moléculaire |
C12H4Cl6O2 |
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
2,4,6-trichloro-6-(2,4,6-trichlorophenoxy)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C12H4Cl6O2/c13-5-1-7(15)10(8(16)2-5)20-12(18)4-6(14)3-9(17)11(12)19/h1-4H |
Clé InChI |
XRJTZROYSOQYDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)OC2(C=C(C=C(C2=O)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14230783.png)
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)

![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)





![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)

![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)
